3-癸基苯酚

描述

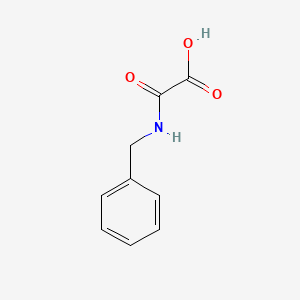

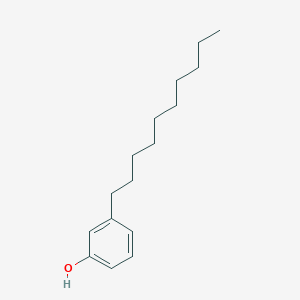

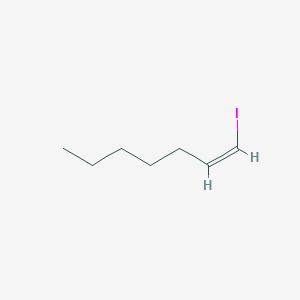

3-Decyl-phenol, also known as 3-Pentadecylphenol, is a type of phenolic lipid. It is composed of an aromatic headgroup related to phenol or dihydroxybenzene connected to a hydrophobic hydrocarbon chain . The molecular formula of 3-Decyl-phenol is C21H36O .

Synthesis Analysis

The synthesis of substituted phenols like 3-Decyl-phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

The molecular structure of 3-Decyl-phenol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of 3-Decyl-phenol isInChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21 (22)19-20/h15,17-19,22H,2-14,16H2,1H3 . Chemical Reactions Analysis

Phenols, including 3-Decyl-phenol, are highly reactive towards electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical and Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The values of melting and boiling points, solubility in water, pKa and Log P are influenced by the detailed chemical structure of phenols .科学研究应用

植物胁迫反应中的酚类化合物

- 植物胁迫耐受性:酚类化合物(包括与 3-癸基苯酚相关的化合物)在帮助植物应对环境胁迫中至关重要。植物在干旱、盐度和极端温度等非生物胁迫条件下产生多酚,如酚酸和黄酮类化合物。这些化合物在清除有害的活性氧方面发挥着重要作用,并有助于植物的胁迫耐受性(Sharma 等,2019)。

酚酸的药理作用

- 生物和药理作用:绿原酸 (CGA) 是一种酚酸,具有广泛的重要治疗作用,如抗氧化、抗菌、保肝和保护心脏的作用。对与 3-癸基苯酚具有结构相似性的 CGA 的研究突出了酚类化合物的多种生物活性及其在治疗心血管疾病、糖尿病和肥胖等疾病中的潜力(Naveed 等,2018)。

在合成和材料科学中的应用

- 生物活性分子的合成:酚类化合物,如 3-(苯甲氧基)苯酚,源自相似的过程,用作合成各种化学活性分子的中间体。它们的合成通常采用液-液-液相转移催化等技术,展示了酚类化合物在化学合成中的重要性(Yadav & Badure,2008)。

酚类废物的检测和去除

- 环境应用:一项研究讨论了使用纳米结构微粒的片上实验室装置来检测和去除酚类废物。这项研究强调了酚类化合物在环境监测和废物管理中的重要性(Mayorga-Martinez 等,2014)。

抗氧化和健康效应

- 抗氧化特性:酚类化合物(包括与 3-癸基苯酚相似的化合物)具有很强的抗氧化特性,有助于预防氧化应激相关疾病。它们在食品中的存在会影响味道、营养质量和保质期,突出了它们在食品工业和健康领域的的重要性(Shahidi & Ambigaipalan,2015)。

作用机制

安全和危害

未来方向

Phenol acts as a pollutant even at very low concentrations in water. It is classified as one of the main priority pollutants that need to be treated before being discharged into the environment . Therefore, future research could focus on the development of more efficient methods for the removal of phenolic compounds from the environment.

属性

IUPAC Name |

3-decylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h10,12-14,17H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMIBYZWBMSUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)